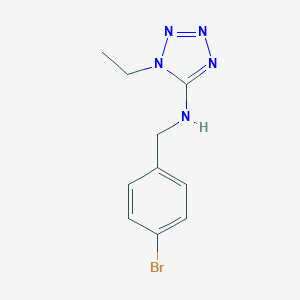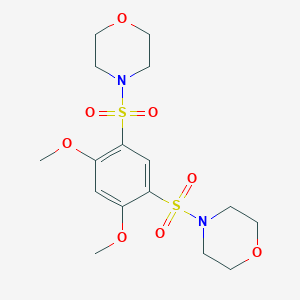
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine, also known as Tryptamine, is a naturally occurring compound found in many plants and animals. It is a psychoactive substance that has been used for medicinal and recreational purposes for centuries.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine is not fully understood. However, it is believed to interact with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction leads to increased serotonin release and activation of the prefrontal cortex, which may explain its psychoactive effects.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine has been shown to have a variety of biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons. It has also been shown to reduce inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine in lab experiments include its ability to induce psychedelic experiences and alter consciousness, which can be useful in studying the brain and consciousness. However, its psychoactive effects may also be a limitation, as it may be difficult to control and standardize the experience across different subjects.
Future Directions
There are many future directions for research on 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine. One area of interest is its potential therapeutic uses, particularly in the treatment of depression and anxiety. Additionally, further research is needed to understand its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Finally, more research is needed to explore its potential as a tool for studying consciousness and the brain.
In conclusion, 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine is a naturally occurring compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine can be achieved through various methods. One of the most common methods is the reduction of tryptophan using sodium borohydride. Another method involves the condensation of indole and 2-(3-thienyl)ethylamine in the presence of a catalyst. These methods have been used to produce high yields of pure 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine has been the subject of extensive scientific research due to its potential therapeutic properties. It has been studied for its antidepressant, anxiolytic, and anti-inflammatory effects. Additionally, it has been investigated for its ability to induce psychedelic experiences and alter consciousness.
properties
Product Name |
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine |
|---|---|
Molecular Formula |
C15H16N2S |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-(thiophen-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H16N2S/c1-2-4-15-14(3-1)13(10-17-15)5-7-16-9-12-6-8-18-11-12/h1-4,6,8,10-11,16-17H,5,7,9H2 |
InChI Key |
VQLDFXXJOXFZHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CSC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)




![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)


![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)
![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B275702.png)

![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)
